molecular formula C10H10N4O B13118731 5-(p-Tolylamino)-1,2,4-triazin-3-ol

5-(p-Tolylamino)-1,2,4-triazin-3-ol

Cat. No.: B13118731
M. Wt: 202.21 g/mol
InChI Key: BYAZBCOBZVMFRK-UHFFFAOYSA-N
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Description

5-(p-Tolylamino)-1,2,4-triazin-3-ol is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a hydroxyl group at position 3 and a p-tolylamino group at position 5. Its synthesis typically involves condensation reactions between p-toluidine and triazine precursors under reflux conditions, followed by purification via recrystallization or chromatography . Key spectroscopic data include:

  • IR (KBr): 3476 cm⁻¹ (O–H stretch) and 1549 cm⁻¹ (C=N stretch) .
  • 13C NMR (DMSO-d6): Peaks at 156.92 ppm (C–OH), 154.98 ppm (C=N), and 24.34 ppm (CH3 of p-tolyl group) .
  • Melting Point: 190 °C for derivatives like 4a .
  • Elemental Analysis: C: 59.68%, H: 4.29%, N: 16.53% (closely matches theoretical values) .

The compound exhibits notable antifungal activity against Fusarium oxysporum at 500 ppm concentration, as demonstrated in Table 8 of .

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

5-(4-methylanilino)-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C10H10N4O/c1-7-2-4-8(5-3-7)12-9-6-11-14-10(15)13-9/h2-6H,1H3,(H2,12,13,14,15)

InChI Key

BYAZBCOBZVMFRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=O)NN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(p-Tolylamino)-1,2,4-triazin-3-ol typically involves the reaction of p-toluidine with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of p-toluidine attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(p-Tolylamino)-1,2,4-triazin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The triazine ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted triazine compounds.

Scientific Research Applications

Medicinal Chemistry

The 1,2,4-triazine scaffold is known for its significant role in medicinal chemistry. Compounds containing this structure, including 5-(p-Tolylamino)-1,2,4-triazin-3-ol, have been synthesized and evaluated for their potential as therapeutic agents.

Anticancer Activity

Research has shown that derivatives of 1,2,4-triazines can act as effective inhibitors against various cancer cell lines. For instance, studies on related triazine compounds have demonstrated potent activity against mutant forms of epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial targets in cancer therapy. One study reported that a series of novel 1,3,5-triazine derivatives exhibited promising antiproliferative activity against A549 and A431 cell lines with IC50 values indicating their potential as anticancer agents .

Antimicrobial Properties

5-(p-Tolylamino)-1,2,4-triazin-3-ol and its derivatives have been evaluated for their antimicrobial activities. A study highlighted the synthesis of various triazine derivatives which were screened against Gram-positive and Gram-negative bacteria. Some compounds showed remarkable activity comparable to standard antibiotics like ciprofloxacin . The triazine nucleus is particularly interesting due to its ability to interact with microbial enzymes and disrupt bacterial cell wall synthesis.

Antioxidant Activity

The antioxidant properties of 5-(p-Tolylamino)-1,2,4-triazin-3-ol have also been investigated. Antioxidants are vital in combating oxidative stress-related diseases. Research indicates that certain triazine derivatives exhibit significant antioxidant activity through various mechanisms.

Summary of Applications

The following table summarizes the key applications of 5-(p-Tolylamino)-1,2,4-triazin-3-ol based on recent research findings:

Application Area Description Key Findings
Medicinal Chemistry Potential anticancer agent targeting EGFR mutationsExhibited IC50 values indicating potent activity against cancer cell lines
Antimicrobial Activity Effective against various bacterial strainsComparable activity to ciprofloxacin against Gram-positive and Gram-negative bacteria
Antioxidant Activity Scavenging free radicals to reduce oxidative stressDemonstrated higher antioxidant capacity than BHT

Mechanism of Action

The mechanism of action of 5-(p-Tolylamino)-1,2,4-triazin-3-ol involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, modulating their activity. The p-tolylamino group can enhance the binding affinity and specificity of the compound towards its targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares 5-(p-Tolylamino)-1,2,4-triazin-3-ol with analogous triazine and triazole derivatives:

Compound Name Core Structure Substituents Key Properties/Activities Synthesis Method Reference
5-(p-Tolylamino)-1,2,4-triazin-3-ol 1,2,4-Triazin-3-ol -OH (C3), -NH-p-tolyl (C5) Antifungal (F. oxysporum at 500 ppm) Reflux with p-toluidine, recrystallization
5,6-Diphenyl-1,2,4-triazin-3-ol 1,2,4-Triazin-3-ol -OH (C3), -Ph (C5, C6) Commercial availability (Sigma-Aldrich) Not specified
5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine 1,2,4-Triazol-3-amine -NH2 (C3), -4-methylpiperazine (C5) Supplier-listed (ChemExper) Not detailed
5-(4-Chlorobenzylidene)-3-(p-tolyl)-2-(p-tolylamino)-3,5-dihydro-4H-imidazol-4-one (9a) Imidazolone -p-Tolylamino, -p-tolyl, -4-Cl-benzylidene Structural complexity Reflux with p-toluidine, chromatography

Structural Impact on Properties

  • Stability: The hydroxyl group at C3 in triazin-3-ol derivatives may contribute to hydrogen bonding, affecting crystallinity and melting points (e.g., 190 °C for 4a vs. unlisted values for others) .

Biological Activity

5-(p-Tolylamino)-1,2,4-triazin-3-ol is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of 5-(p-Tolylamino)-1,2,4-triazin-3-ol typically involves the reaction of p-toluidine with cyanuric chloride. The process includes nucleophilic substitution where the amino group of p-toluidine attacks electrophilic carbon atoms of cyanuric chloride, leading to the formation of a triazine ring. This compound can undergo various chemical reactions such as oxidation, reduction, and substitution, resulting in derivatives with potentially enhanced biological activities.

Common Reactions

Reaction TypeDescriptionCommon Reagents
OxidationFormation of N-oxidesHydrogen peroxide
ReductionFormation of amine derivativesSodium borohydride
SubstitutionFormation of substituted derivativesAmines, thiols

Biological Activity

Research indicates that 5-(p-Tolylamino)-1,2,4-triazin-3-ol exhibits a range of biological activities:

1. Antimicrobial Activity:
Studies have shown that derivatives of triazines possess significant antimicrobial properties. For instance, a study evaluated the antibacterial activity against Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The results demonstrated that compounds derived from triazines exhibited zones of inhibition comparable to standard antibiotics .

2. Antinociceptive Effects:
In pharmacological studies focused on pain relief, certain triazine derivatives demonstrated notable antinociceptive effects. For example, compounds tested at various doses significantly inhibited pain responses in animal models .

3. Antioxidant Properties:
The antioxidant potential of 5-(p-Tolylamino)-1,2,4-triazin-3-ol has also been explored. Research suggests that this compound can scavenge free radicals effectively, contributing to its protective effects against oxidative stress-related diseases .

The biological activity of 5-(p-Tolylamino)-1,2,4-triazin-3-ol is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: The triazine ring can bind to enzymes such as cyclooxygenase (COX), inhibiting their activity and thereby reducing inflammation and pain.
  • Receptor Modulation: The compound may modulate receptor activity involved in pain pathways and inflammatory responses.

Case Studies

Case Study 1: Antibacterial Evaluation
A recent study synthesized several derivatives based on 5-(p-Tolylamino)-1,2,4-triazin-3-ol and evaluated their antibacterial efficacy using the agar diffusion method. Results indicated that certain derivatives had MIC values comparable to established antibiotics .

Case Study 2: Antinociceptive Study
In a controlled experiment assessing antinociceptive effects in rodents, compounds derived from this triazine exhibited significant pain relief at doses ranging from 50 mg/kg to 200 mg/kg. The study highlighted the potential for these compounds in developing analgesics .

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